2-氯乙基膦酸二氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

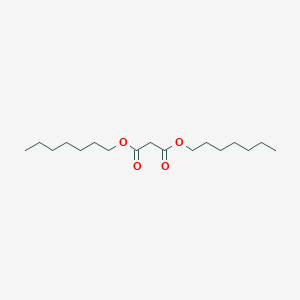

2-Chloroethylphosphoric acid dichloride, also referred to in some contexts as ethephon, is a chemical compound known for its role in stimulating latex production in rubber trees (Hevea brasiliensis). The compound has been explored for its potential to improve agricultural yields and has been the subject of various synthetic methods aimed at enhancing its stimulating activity through chemical modifications (Derouet, Cauret, & Brosse, 2003).

Synthesis Analysis

Ethephon's synthesis involves a two-step process starting with the partial epoxidation of 1,4-polyisoprene to create an epoxidized intermediate. This is followed by the grafting of 2-chloroethylphosphonic acid utilizing the reactivity of the P–OH acidic function toward oxirane rings of the epoxidized substrate. The efficiency of this synthesis is improved under neutral conditions and in non-polar solvents (Derouet, Cauret, & Brosse, 2003).

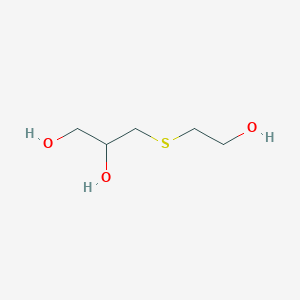

Molecular Structure Analysis

Molecular and crystal structure analyses, particularly for derivatives of 2-chloroethylphosphonic acid, reveal the formation of spirophosphoranes when reacted with specific reagents. Such studies provide insights into the intricate arrangements and potential reactivity pathways of ethephon and its related compounds (Terent’eva et al., 2001).

Chemical Reactions and Properties

2-Chloroethylphosphonic acid is known to degrade into ethylene when in alkaline solution, a property that has been exploited in agriculture to induce ethylene-related responses in plants. The mechanism involves a nucleophilic attack on the phosphonate dianion leading to the formation of ethylene (Yang, 1969).

Physical Properties Analysis

The compound’s thermal decomposition in aqueous solutions has been studied across various pH values, showing that its rate of decomposition increases with temperature and is influenced by the presence of specific ions. These findings contribute to understanding the stability and degradation pathways of ethephon under different environmental conditions (Biddle, Kerfoot, Kho, & Russell, 1976).

Chemical Properties Analysis

The compound's reactivity has been explored in various contexts, including its ability to undergo polycondensation reactions, its potential as a starting material for the preparation of vinylphosphonic acid and derivatives, and its role in the synthesis of polyesters, polyamides, and epoxy resins. These multifaceted chemical properties underscore the compound's versatility in synthetic chemistry and material science applications (Rochlitz & Vilcsek, 1962).

科学研究应用

刺激橡胶树的乳胶产量

2-氯乙基膦酸(乙烯利)的一个显着应用是用于提高橡胶树(Hevea brasiliensis)的乳胶产量。研究探索了将乙烯利化学固定到 1,4-聚异戊二烯链上以产生具有延长刺激活性的新衍生物。这种方法涉及两步合成过程,首先环氧氧化 1,4-聚异戊二烯,然后将 2-氯乙基膦酸接枝到环氧化的聚合物上。这种创新方法旨在通过随着时间的推移从聚合物链缓慢释放乙烯利来提高乳胶产量 (Derouet、Cauret 和 Brosse,2003)。

水解用于植物生长调节

另一项研究重点是 2-氯乙基膦酸二烷基酯的水解以获得 2-氯乙基膦酸,它用作植物生长调节剂。该研究旨在优化酯水解的条件,评估所得酸对各种植物(如甜瓜和黄瓜)的生物活性,突出其在农业中生长调节的潜力 (Ilia 等人,2004)。

并入聚合物链

进一步扩展其应用,2-氯乙基膦酸已被并入线性聚(甲硅烷基膦酸酯)中,以延长其对巴西橡胶树乳胶产量的刺激作用。这种方法涉及合成可以缓慢降解的聚合物,随着时间的推移释放乙烯利分子,从而提高其在农业实践中刺激作用的可持续性 (Derouet、Cauret 和 Brosse,2004)。

水果催熟

乙烯利的应用延伸到水果催熟,正如对兔眼蓝莓的研究中所证明的那样。乙烯利处理通过增强花青素积累、软化和增加可溶性固形物含量来促进水果成熟,从而提供了一种在园艺中控制成熟过程的方法 (Ban 等人,2007)。

安全和危害

When handling 2-Chloroethylphosphoric Acid Dichloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

属性

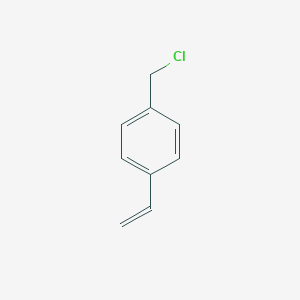

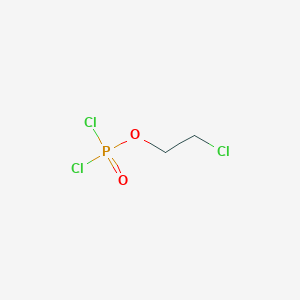

IUPAC Name |

1-chloro-2-dichlorophosphoryloxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl3O2P/c3-1-2-7-8(4,5)6/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTAUZXAHQPFJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl3O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932618 |

Source

|

| Record name | 2-Chloroethyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroethylphosphoric Acid Dichloride | |

CAS RN |

1455-05-6 |

Source

|

| Record name | 2-Chloroethyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroethylphosphoryl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)

![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)